3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of difluoromethyl and butan-2-yl groups further enhances its chemical properties, making it a subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors The butan-2-yl group is then introduced via alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amines.
Scientific Research Applications
3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the butan-2-yl group, which may affect its chemical properties and biological activity.
3-amino-N-(butan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the difluoromethyl group, which may result in different binding affinities and reactivity.
Uniqueness
The presence of both the difluoromethyl and butan-2-yl groups in 3-amino-N-(butan-2-yl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-N-butan-2-yl-2-(difluoromethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O/c1-3-5(2)13-8(16)6-4-7(12)14-15(6)9(10)11/h4-5,9H,3H2,1-2H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUTMRTOLQEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NN1C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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